

Ferric Formate (CAS 555-76-0): A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **ferric formate** (CAS 555-76-0), a versatile iron(III) compound with significant applications in materials science and catalysis. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and analysis, and explores its role as a precursor in the fabrication of advanced nanomaterials.

Core Chemical and Physical Properties

Ferric formate, with the chemical formula Fe(HCOO)₃, is a red or yellow microcrystalline powder.[1] It is soluble in water and very slightly soluble in alcohol.[1] The compound is known to be sensitive to light and readily hydrolyzes in aqueous solutions to form basic iron formates. [1]

Structural and Spectroscopic Data

The iron(III) center in **ferric formate** is typically octahedrally coordinated by six oxygen atoms from the formate ligands.[2] This coordination environment gives rise to a three-dimensional framework structure.[2] The specific structural and spectroscopic parameters are summarized in the tables below.

Table 1: Summary of Physical and Chemical Properties



Property	Value	Reference	
CAS Number	555-76-0	[1]	
Molecular Formula	C ₃ H ₃ FeO ₆	[1]	
Molecular Weight	190.90 g/mol	[1]	
Appearance	Red or yellow microcrystalline powder	[1]	
Solubility	Soluble in water; very slightly soluble in alcohol	[1]	
Line Formula	Fe(HCOO) ₃	[1]	

Table 2: Spectroscopic Data for Ferric Formate

Spectroscopic Technique	Parameter	Value	Reference
Mössbauer Spectroscopy	Isomer Shift (δ) vs. α -Fe	~0.207(8) mm s $^{-1}$ (for Is-FeIII)	[3]
Quadrupole Splitting (ΔEQ)	\sim 0.67(1) mm s $^{-1}$ (for ls-FeIII)	[3]	
FT-IR Spectroscopy	O-H Stretching (of bound water/formic acid)	~3434 cm ⁻¹ (broad)	[4]
C-H Stretching	~2930 and 2850 cm ⁻¹	[4]	
Asymmetric COO ⁻ Stretching	~1600-1585 cm ⁻¹	[5]	-
Symmetric COO ⁻ Stretching	~1500-1400 cm ⁻¹	[5]	_

Experimental Protocols



This section provides detailed methodologies for the synthesis of **ferric formate** and its subsequent use as a precursor for iron oxide nanoparticles.

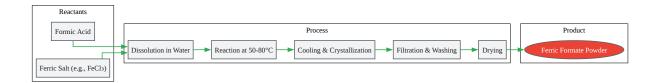
Synthesis of Ferric Formate

A common and straightforward method for the synthesis of **ferric formate** involves the reaction of a soluble iron(III) salt with formic acid. Maintaining an acidic environment is crucial to stabilize the iron(III) oxidation state and prevent the precipitation of iron hydroxides.[2]

Experimental Protocol: Solution-Based Synthesis

- Dissolution: Dissolve a stoichiometric equivalent of a ferric salt (e.g., ferric chloride or ferric nitrate) in deionized water.
- Acidification: Add an excess of formic acid to the iron salt solution with constant stirring. The
 acidic conditions (pH < 3) are essential for preventing hydrolysis.[2]
- Reaction: Gently heat the solution to between 50-80°C to promote the reaction and formation of **ferric formate**. The appearance of a crystalline precipitate indicates product formation.
- Crystallization and Isolation: Allow the solution to cool to room temperature, followed by further cooling in an ice bath to maximize crystallization.
- Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the collected solid with small portions of cold deionized water, followed by a wash with a water-ethanol mixture to remove any unreacted starting materials and excess acid.
- Drying: Dry the resulting ferric formate powder in a desiccator over a suitable drying agent, protected from light.





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Synthesis of Ferric Formate Workflow

Thermal Decomposition of Ferric Formate

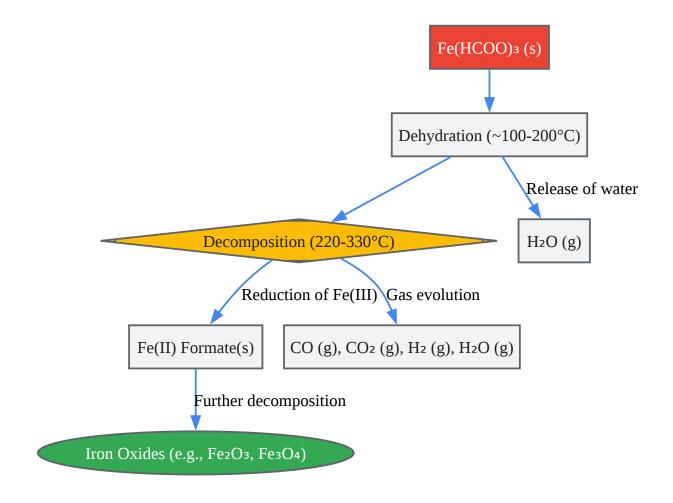
The thermal decomposition of **ferric formate** is a critical process, particularly in its application as a precursor for iron oxides. The decomposition proceeds through competitive pathways, including the reduction of Fe(III) to Fe(II) and the evolution of various gaseous products.[6][7]

Experimental Protocol: Thermogravimetric Analysis (TGA) Coupled with Mass Spectrometry (MS)

- Sample Preparation: Place a small, accurately weighed amount of ferric formate (typically 5-10 mg) into an alumina crucible.
- Instrumentation Setup: Place the crucible in a thermogravimetric analyzer coupled to a mass spectrometer (TGA-MS).
- Analysis Conditions:
 - Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.
 - Heating Program: Heat the sample from room temperature to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).



- Data Collection: Continuously record the sample weight (TGA) and the mass-to-charge ratio
 (m/z) of the evolved gases (MS) as a function of temperature.
- Data Analysis: Analyze the TGA curve to identify temperature ranges of mass loss and the MS data to identify the corresponding evolved gaseous species (e.g., H₂O, CO, CO₂, HCOOH).



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Thermal Decomposition Pathway of Ferric Formate

Synthesis of Iron Oxide Nanoparticles

Ferric formate is an excellent precursor for the synthesis of iron oxide nanoparticles due to its clean decomposition and the ability to control the resulting particle size and phase.



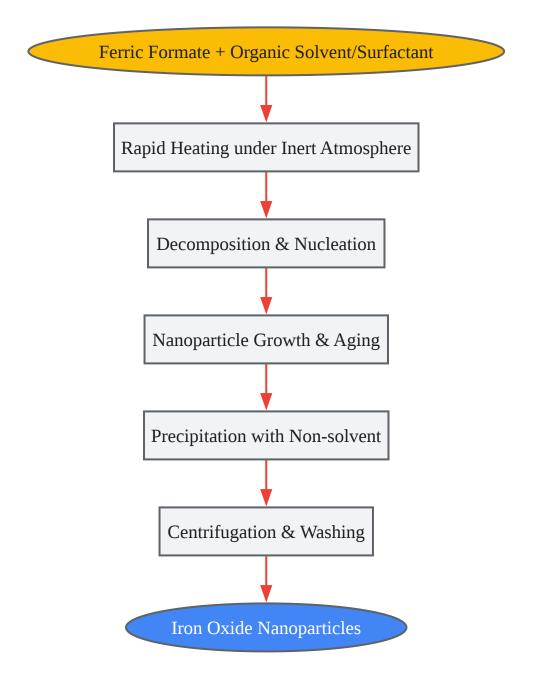




Experimental Protocol: Thermal Decomposition in Organic Solvent

- Precursor Solution: Disperse a known amount of ferric formate in a high-boiling point
 organic solvent (e.g., oleylamine, oleic acid, or a mixture thereof). These solvents also act as
 surfactants to control nanoparticle growth and prevent agglomeration.
- Inert Atmosphere: Purge the reaction flask with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure throughout the synthesis to prevent oxidation.
- Heating and Nucleation: Rapidly heat the mixture to a high temperature (e.g., 300-320°C) with vigorous stirring. The thermal decomposition of the ferric formate precursor will lead to the nucleation of iron oxide nanoparticles.
- Growth and Aging: Maintain the high temperature for a specific period (e.g., 30-60 minutes) to allow for the growth and crystallization of the nanoparticles. The reaction time can be varied to control the final particle size.
- Isolation and Purification: After cooling the reaction mixture to room temperature, add a non-solvent (e.g., ethanol or acetone) to precipitate the nanoparticles.
- Washing: Separate the nanoparticles by centrifugation and wash them multiple times with a
 mixture of a non-solvent and a solvent (e.g., ethanol/hexane) to remove residual surfactants
 and byproducts.
- Drying and Storage: Dry the purified iron oxide nanoparticles under vacuum and store them as a powder or redispersed in a suitable solvent.





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